molecular formula C17H20N2O3 B2897927 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852165-18-5

1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2897927
CAS No.: 852165-18-5
M. Wt: 300.358
InChI Key: XGTVBOZMIPXWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of coumarin, which is a class of benzopyrones . It has been synthesized and characterized in various studies . The compound has shown significant inhibitory activity against the growth of tested bacterial strains .


Synthesis Analysis

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Molecular Docking : Research has demonstrated efficient multi-component one-pot synthesis techniques for creating chromene-containing compounds with potential anti-proliferative activities against cancer cell lines. Molecular docking studies have indicated good binding affinity with proteins, suggesting a mechanism of action (Parveen et al., 2017). Furthermore, one-pot, three-component synthesis methods have developed novel chromene derivatives with in vitro antibacterial effects, highlighting a clean, metal-free, and environmentally friendly approach (Pouramiri et al., 2017).

Chemical Properties and Polymer Synthesis : The use of chromene derivatives in synthesizing new aromatic polyamides with photosensitive properties has been explored. These polyamides exhibit good thermal properties and photoreactive capabilities, making them suitable for applications requiring light-induced crosslinking (Nechifor, 2009).

Pharmacological Applications

CGRP Receptor Inhibitor Development : A potent calcitonin gene-related peptide (CGRP) receptor antagonist has been synthesized, showcasing a convergent, stereoselective, and economical approach. This research outlines the synthesis of a CGRP receptor inhibitor, indicating its potential therapeutic application (Cann et al., 2012).

Antimicrobial and Antiproliferative Effects : Various chromene derivatives have been synthesized and evaluated for their biological properties, including antimicrobial and antiproliferative effects. These studies offer insights into the structure-activity relationships and potential therapeutic applications of chromene-based compounds (Ramaganesh et al., 2010).

Mechanistic Studies and Chemical Interactions

Reductive Ring Opening and Tandem Intramolecular Rearrangements : The study of chromano–piperidine-fused isoxazolidines has revealed novel mechanisms involving reductive ring opening and tandem intramolecular rearrangements. This research provides valuable insights into the complex chemical behaviors of chromene derivatives (Singh et al., 2017).

Properties

IUPAC Name

1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-2-3-14-13(9-16(20)22-15(14)8-11)10-19-6-4-12(5-7-19)17(18)21/h2-3,8-9,12H,4-7,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTVBOZMIPXWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.